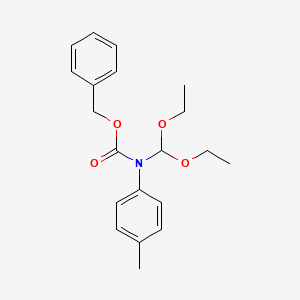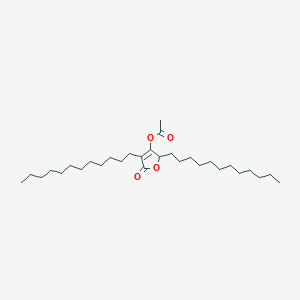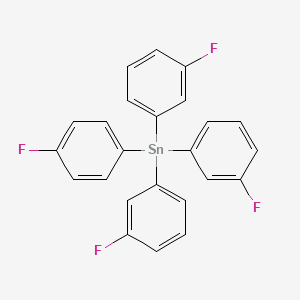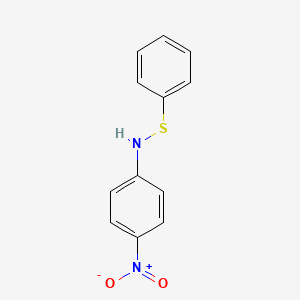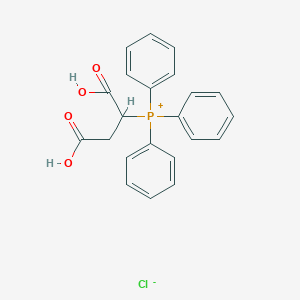![molecular formula C13H30N2O7P2 B14497347 Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate CAS No. 63044-86-0](/img/structure/B14497347.png)
Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate is a complex organic compound that features both morpholine and imidodiphosphate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate typically involves the reaction of morpholine derivatives with imidodiphosphate precursors. One common method includes the use of diethanolamine and concentrated sulfuric acid to produce morpholine, which is then reacted with imidodiphosphate compounds under controlled conditions . The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency, with continuous monitoring of reaction parameters to maintain consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of both morpholine and imidodiphosphate groups, which provide multiple reactive sites.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from the reactions of this compound include various substituted morpholine derivatives and phosphorylated compounds
Scientific Research Applications
Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by binding to active sites, thereby blocking substrate access. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate include other morpholine derivatives and imidodiphosphate compounds. Examples include:
- Morpholine
- Imidodiphosphate esters
- Substituted morpholine derivatives
Uniqueness
This compound is unique due to its combination of morpholine and imidodiphosphate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
63044-86-0 |
|---|---|
Molecular Formula |
C13H30N2O7P2 |
Molecular Weight |
388.33 g/mol |
IUPAC Name |
N,N-bis(diethoxyphosphoryl)-1-morpholin-4-ylmethanamine |
InChI |
InChI=1S/C13H30N2O7P2/c1-5-19-23(16,20-6-2)15(13-14-9-11-18-12-10-14)24(17,21-7-3)22-8-4/h5-13H2,1-4H3 |
InChI Key |
QLHMFTFDWBLXJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(N(CN1CCOCC1)P(=O)(OCC)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


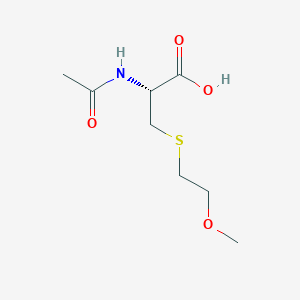
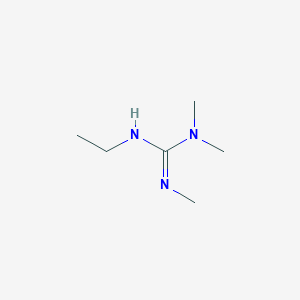
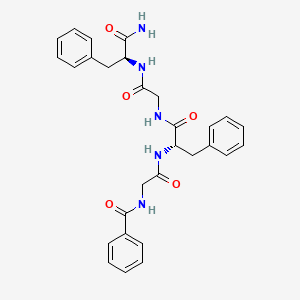
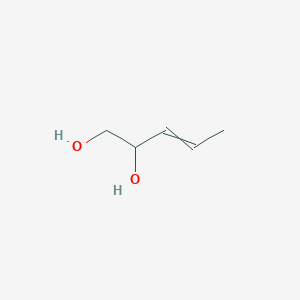
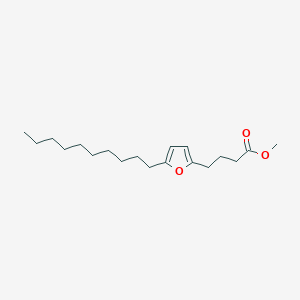
![6,6-Bis(hydroxymethyl)-4,8-bis{2,2,3,3-tetrafluoro-3-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]propyl}-3,9-dioxabicyclo[9.2.2]pentadeca-1(13),11,14-triene-2,10-dione](/img/structure/B14497287.png)
